molecular formula C12H16BrNO2 B1399042 3-Bromo-4-[(oxan-4-yl)methoxy]aniline CAS No. 1248623-67-7

3-Bromo-4-[(oxan-4-yl)methoxy]aniline

Cat. No.: B1399042
CAS No.: 1248623-67-7
M. Wt: 286.16 g/mol
InChI Key: IMDACLWWCAIRMG-UHFFFAOYSA-N
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Description

3-Bromo-4-[(oxan-4-yl)methoxy]aniline is a complex chemical compound with the molecular formula C10H12BrNO2. It is used in various scientific research applications due to its unique properties. This compound is particularly valuable in fields such as drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(oxan-4-yl)methoxy]aniline typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(oxan-4-yl)methoxy]aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-4-[(oxan-4-yl)methoxy]aniline is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in drug discovery, it may interact with enzymes or receptors to modulate biological activity. The pathways involved are typically studied using various biochemical and molecular biology techniques .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’,4’'-dimethoxytriphenylamine: Another brominated aniline derivative with different functional groups.

    3-Bromo-4-methoxybenzonitrile: A compound with a similar bromine and methoxy substitution pattern but with a nitrile group instead of an aniline group.

Uniqueness

3-Bromo-4-[(oxan-4-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-bromo-4-(oxan-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDACLWWCAIRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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